molecular formula C13H19N3S B11758902 {[1-methyl-3-(propan-2-yl)-1H-pyrazol-5-yl]methyl}[(thiophen-2-yl)methyl]amine

{[1-methyl-3-(propan-2-yl)-1H-pyrazol-5-yl]methyl}[(thiophen-2-yl)methyl]amine

Cat. No.: B11758902
M. Wt: 249.38 g/mol
InChI Key: NTWUHTJQFJYWBT-UHFFFAOYSA-N
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Description

{[1-methyl-3-(propan-2-yl)-1H-pyrazol-5-yl]methyl}[(thiophen-2-yl)methyl]amine is a complex organic compound that features a pyrazole ring substituted with a methyl and isopropyl group, and a thiophene ring substituted with a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[1-methyl-3-(propan-2-yl)-1H-pyrazol-5-yl]methyl}[(thiophen-2-yl)methyl]amine typically involves multi-step organic reactions. One common approach is to start with the formation of the pyrazole ring through the reaction of hydrazine with a 1,3-diketone. The resulting pyrazole intermediate is then alkylated with isopropyl bromide to introduce the isopropyl group. The thiophene ring is synthesized separately, often starting from thiophene itself, which is then functionalized with a methyl group through Friedel-Crafts alkylation. The final step involves coupling the pyrazole and thiophene intermediates through a nucleophilic substitution reaction to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for large-scale production. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitrogen atoms in the pyrazole ring, potentially leading to the formation of hydrazine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the methyl groups attached to the pyrazole and thiophene rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Hydrazine derivatives.

    Substitution: Various substituted pyrazole or thiophene derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biological research, the compound may serve as a probe to study enzyme interactions or as a ligand in the development of new pharmaceuticals. Its structural features make it a candidate for binding to specific biological targets.

Medicine

In medicine, the compound could be investigated for its potential therapeutic properties. Its ability to interact with various molecular targets suggests it could be developed into a drug for treating specific diseases.

Industry

In industry, the compound might be used in the development of new materials or as an intermediate in the synthesis of agrochemicals, dyes, or other specialty chemicals.

Mechanism of Action

The mechanism of action of {[1-methyl-3-(propan-2-yl)-1H-pyrazol-5-yl]methyl}[(thiophen-2-yl)methyl]amine involves its interaction with specific molecular targets. The pyrazole ring can act as a hydrogen bond donor or acceptor, facilitating binding to enzymes or receptors. The thiophene ring may participate in π-π stacking interactions with aromatic amino acids in proteins. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets {[1-methyl-3-(propan-2-yl)-1H-pyrazol-5-yl]methyl}[(thiophen-2-yl)methyl]amine apart is its combination of a pyrazole and thiophene ring, which is not commonly found in other compounds. This unique structure provides distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C13H19N3S

Molecular Weight

249.38 g/mol

IUPAC Name

N-[(2-methyl-5-propan-2-ylpyrazol-3-yl)methyl]-1-thiophen-2-ylmethanamine

InChI

InChI=1S/C13H19N3S/c1-10(2)13-7-11(16(3)15-13)8-14-9-12-5-4-6-17-12/h4-7,10,14H,8-9H2,1-3H3

InChI Key

NTWUHTJQFJYWBT-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NN(C(=C1)CNCC2=CC=CS2)C

Origin of Product

United States

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